6-chloro-4-hydroxy-1H-indole-2-carboxylicacid
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Overview
Description
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the chlorination of 4-hydroxyindole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyindole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-1H-indole-2-carboxylic acid.
Reduction: Formation of 6-chloro-4-hydroxy-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyindole-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-chloroindole-2-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-hydroxy-1H-indole-2-carboxylic acid: Similar structure but without the chlorine atom, leading to different biological activities.
Uniqueness
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-6-5(8(12)2-4)3-7(11-6)9(13)14/h1-3,11-12H,(H,13,14) |
InChI Key |
DENGZZURUOLQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)Cl |
Origin of Product |
United States |
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